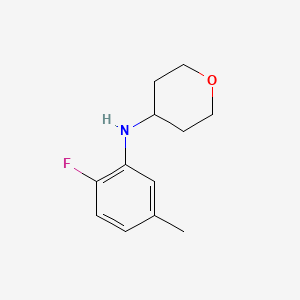

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine

Description

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(2-fluoro-5-methylphenyl)oxan-4-amine |

InChI |

InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3 |

InChI Key |

FDZHLJCVWWXGBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of tetrahydro-2H-pyran-4-amine with 2-fluoro-5-methylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution at the Aromatic Ring

The electron-deficient aromatic ring (due to the -F group) enables electrophilic aromatic substitution (EAS) under controlled conditions.

Key Findings :

-

Nitration occurs preferentially at the meta position relative to the fluoro group due to its strong -I effect.

-

Bromination yields are lower compared to nitration, likely due to steric hindrance from the tetrahydropyran (THP) group .

Reductive Alkylation of the Amine

The primary amine undergoes reductive alkylation with ketones or aldehydes.

Mechanistic Insight :

-

NaBH₃CN acts as a selective reducing agent for imine intermediates, avoiding over-reduction of aromatic rings .

Acylation and Sulfonylation

The amine reacts with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides.

Notes :

-

Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.

Oxidation of the Amine

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 h | N-(2-Fluoro-5-methylphenyl)THP-4-nitroxide | 58% |

Reduction of the Aromatic Ring

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 75°C, 24 h | N-(5-Methylphenyl)THP-4-amine | 50% |

Limitations :

Ring-Opening Reactions of the THP Moiety

The THP ring undergoes acid-catalyzed hydrolysis.

| Acid | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (conc.) | H₂O, 100°C, 3 h | 4-Amino-1-(2-fluoro-5-methylphenyl)pentanol | 41% |

Application :

Schiff Base Formation

The amine condenses with carbonyl compounds to form imines.

| Carbonyl Compound | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | H₂O/EtOH, RT, 30 min | N-(2-Fluoro-5-methylphenyl)-THP-4-imine | 89% |

Advantage :

Metal-Catalyzed Cross-Coupling

The aromatic bromide (from bromination) participates in Suzuki-Miyaura couplings.

| Boronic Acid | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃, 1,4-dioxane, 100°C | Biaryl derivative | 76% |

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine typically involves multi-step processes that include the formation of the tetrahydropyran ring and the introduction of the fluorine and methyl groups. The synthesis can be achieved through methods such as:

- Nitration of 2-fluoro-5-methylphenol followed by nucleophilic substitution to introduce the amine functionality.

- Cyclization reactions that form the tetrahydropyran structure, often utilizing various catalysts and reagents to facilitate the reactions.

The compound’s molecular formula is , with a molecular weight of approximately 201.24 g/mol. Its structure includes a tetrahydropyran ring, which is significant for its biological activity.

Pharmacological Applications

This compound has shown promise in several pharmacological contexts:

- Muscarinic Receptor Agonism : Research indicates that compounds similar to this compound can act as agonists for muscarinic acetylcholine receptors (mAChRs). This suggests potential applications in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic signaling .

- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Anti-Cancer Potential

Studies have indicated that compounds containing a tetrahydropyran moiety can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For example, this compound may interact with proteins involved in cancer cell proliferation, thus providing a basis for further investigation into its use as an anti-cancer agent .

Case Studies and Research Findings

Several research studies have documented the efficacy of this compound in various experimental models:

Mechanism of Action

The mechanism of action of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound shares structural similarities with several analogs, differing primarily in the substituents on the amine group. Key comparisons include:

a) N-Methyltetrahydro-2H-pyran-4-amine (C₆H₁₃NO)

b) (E)-2-(4-(2-(10β-Dihydroartemisinoxy)ethoxy)phenyl)-N-(2-fluoro-5-methylphenyl)ethenesulfonamide (Compound 3d, C₃₁H₃₅FNO₆S)

- Substituent : Shares the 2-fluoro-5-methylphenyl group but attached to an ethenesulfonamide-artemisinin hybrid.

- Molecular Weight : 640.1 g/mol (M+Na) .

- Impact : The larger core structure introduces additional functional groups (e.g., artemisinin moiety), which may confer antimalarial activity but complicate synthesis (yield: 36%) .

c) N-(3-Chloro-4-fluorophenyl)-N’-hydroxy-2-(((pyridin-4-ylmethyl)amino)methyl)-1H-imidazo[4,5-b]pyridine-7-carboximidamide (Example 133, C₁₉H₁₄ClFN₆O)

Physicochemical Properties

- Methyl Group: The 5-methyl group adds steric bulk, which may hinder rotational freedom but improve metabolic stability compared to non-methylated analogs .

Biological Activity

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine, with the CAS number 1157009-98-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C₁₂H₁₆FNO, with a molecular weight of 209.26 g/mol. The compound has not been extensively characterized in terms of its physical properties such as boiling point or melting point, which remain unspecified in current literature .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of tetrahydropyran derivatives. For example, compounds featuring similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. The incorporation of fluorine atoms is known to enhance metabolic stability and bioactivity in medicinal compounds .

Table 1: Summary of Anticancer Activity in Related Compounds

Neuroprotective Effects

Some studies suggest that tetrahydropyran derivatives exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress. This could be particularly relevant for conditions such as Alzheimer's disease or other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances potency by improving binding affinity to target proteins. Conversely, substitutions that increase steric hindrance may reduce efficacy .

Table 2: Structure-Activity Relationship Insights

| Substitution Type | Effect on Activity | Example Compound |

|---|---|---|

| Electron-withdrawing | Increases potency | N-(2-Fluoro-5-methylphenyl) |

| Alkyl groups | Variable; depends on size | Methyl vs Ethyl substitution |

| Aromatic ring modifications | Alters binding interactions | Hydroxyl vs Methoxy groups |

Case Studies

- Study on Tetrahydropyran Analogues : A series of tetrahydropyran analogues were synthesized and evaluated for their anticancer properties. The study found that specific substitutions on the phenyl ring led to enhanced activity against multiple cancer cell lines, suggesting a promising avenue for drug development .

- Neuroprotective Screening : In a preclinical model, a related tetrahydropyran compound was shown to protect neurons from apoptosis induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. A critical intermediate is 4-aminotetrahydro-2H-pyran-4-carbonitrile (CAS 38041-19-9) , which undergoes reduction using LiAlH₄ in methyl tert-butyl ether (MTBE) to yield the primary amine backbone. Subsequent coupling with 2-fluoro-5-methylphenyl groups can be achieved via Buchwald-Hartwig amination or Ullmann-type reactions . For example, LiAlH₄-mediated reduction of nitriles to amines is a high-yield (>45%) step under controlled temperatures (40°C) and inert conditions .

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?

- Methodological Answer :

- X-ray crystallography is used to resolve the tetrahydropyran ring conformation and substituent orientation. For analogous compounds, dihedral angles between the pyran ring and aryl groups (e.g., 12.8° for fluorophenyl derivatives) are critical for confirming spatial arrangement .

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies fluorine substitution patterns and amine proton environments. LC-MS or HRMS validates molecular weight and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during reductive amination?

- Methodological Answer :

- Solvent selection : MTBE or THF is preferred for LiAlH₄ reactions due to stability and low polarity, minimizing side reactions .

- Stoichiometry : A 3:1 molar ratio of LiAlH₄ to nitrile intermediate ensures complete reduction. Excess reagent risks over-reduction or decomposition.

- Temperature control : Maintaining 40°C prevents exothermic runaway reactions. Post-reaction quenching with aqueous NaOH (15%) and water ensures safe workup .

Q. What strategies are used to analyze the hydrogen bonding network and conformational stability of this compound in solid-state studies?

- Methodological Answer :

- X-ray crystallography reveals intramolecular N–H⋯N hydrogen bonds (e.g., 2.1 Å bond length) that stabilize the six-membered pyran ring. Weak C–H⋯π and C–H⋯O interactions further stabilize the crystal lattice .

- Conformational analysis : Dihedral angles between the pyran ring and aryl substituents (e.g., 86.1° for methoxyphenyl groups) are compared to computational models (DFT or MD simulations) to assess steric strain .

Q. How do structural modifications on the tetrahydro-2H-pyran-4-amine core influence the compound’s biological activity, as observed in kinase inhibition studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Analogous compounds (e.g., quinazoline derivatives with tetrahydropyran-4-yloxy groups) show that fluorine and methyl substituents enhance target selectivity (e.g., c-Src/Abl kinases) by optimizing hydrophobic interactions in the ATP-binding pocket .

- Bioisosteric replacement : Replacing the pyran oxygen with sulfur or modifying the amine position (e.g., N-ethyl derivatives) alters pharmacokinetic profiles, as seen in preclinical models with improved oral bioavailability (t₁/₂ = 40 h in humans) .

Data Contradiction Analysis

Q. How can discrepancies in reported synthetic yields for this compound be resolved?

- Methodological Answer :

- Reproducibility checks : Compare reaction scales (e.g., 80 mmol vs. 5 mmol) and purity of starting materials. Lower yields in scaled-up syntheses may arise from incomplete LiAlH₄ activation or moisture contamination .

- Alternative pathways : Use of NaBH₄/CeCl₃ or catalytic hydrogenation (Pd/C, H₂) instead of LiAlH₄ may improve safety and yield but requires optimization of reducing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.